

Application Notes and Protocols: Synthesis of Cyclic Carbonates Using Bis(pentafluorophenyl) carbonate

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Compound of Interest		
Compound Name:	Bis(pentafluorophenyl) carbonate	
Cat. No.:	B1224124	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(pentafluorophenyl) carbonate (PFC) has emerged as a highly effective and versatile reagent for the synthesis of cyclic carbonates from 1,3-diols. This method presents a safer and more user-friendly alternative to hazardous reagents like phosgene and its derivatives.[1] The high reactivity of PFC is attributed to the electron-withdrawing nature of the pentafluorophenyl groups, which makes the carbonyl carbon highly electrophilic.[1] A significant application of this methodology is in the synthesis of functionalized cyclic carbonate monomers, which are crucial precursors for creating biodegradable polycarbonates with applications in areas such as drug delivery.[2][3]

A notable advancement in this field is the one-pot synthesis of a versatile cyclic carbonate intermediate, 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxan-2-one (MTC-OPhF5), from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) and PFC.[2][3] This intermediate contains a highly reactive pentafluorophenyl ester that can be easily modified with various nucleophiles to introduce a wide range of functionalities.[3][4] This two-step approach allows for the straightforward preparation of a library of functional monomers for the development of tailored polymers.[5]

Applications



- Polymer Chemistry: PFC is instrumental in creating cyclic carbonate monomers for the synthesis of functional aliphatic polycarbonates.[2][6]
- Drug Development: The resulting biodegradable polymers can be used as carriers for controlled drug release.
- Sustainable Chemistry: This method provides a greener alternative to traditional polyurethane manufacturing by enabling the synthesis of non-isocyanate polyurethanes.[1]
 [6]
- Organic Synthesis: PFC serves as a general coupling and condensation agent for constructing complex organic molecules.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of a pentafluorophenyl ester-functionalized cyclic carbonate and its subsequent functionalization.

Table 1: Reagents and Conditions for the Synthesis of MTC-OPhF5

Reagent/Parameter	Molar Equivalent/Value	Role
2,2- bis(hydroxymethyl)propionic acid (bis-MPA)	1.0 eq	Diol Substrate
Bis(pentafluorophenyl) carbonate (PFC)	2.5 eq	Carbonyl Source & Activating Agent
Cesium Fluoride (CsF)	0.2 eq	Catalyst
Anhydrous Tetrahydrofuran (THF)	-	Solvent
Reaction Time	20 hours	-
Temperature	Room Temperature	-
Yield	75%	-



Table 2: Functionalization of MTC-OPhF5 with 2,2,2-Trifluoroethanol

Reagent/Parameter	Molar Equivalent/Value	Role
MTC-OPhF5	1.0 eq	Activated Intermediate
2,2,2-Trifluoroethanol	1.03 eq	Nucleophile
Cesium Fluoride (CsF)	0.41 eq	Catalyst
Anhydrous Tetrahydrofuran (THF)	-	Solvent
Reaction Time	17 hours	-
Temperature	Room Temperature	-
Yield	82%	-

Experimental Protocols

Protocol 1: Synthesis of Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5)

This protocol is based on the procedure described by Hedrick and coworkers.[8]

Materials:

- 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)
- Bis(pentafluorophenyl) carbonate (PFC)
- Cesium Fluoride (CsF)
- Anhydrous Tetrahydrofuran (THF)
- Methylene chloride (CH2Cl2)
- Saturated Sodium Bicarbonate (NaHCO3) solution
- Brine



- Magnesium Sulfate (MgSO4)
- Ethyl acetate
- Hexane

Procedure:

- In a 100 mL round-bottom flask, combine 2,2-bis(hydroxymethyl)propionic acid (3.0 g, 22 mmol), bis(pentafluorophenyl) carbonate (21.7 g, 55 mmol), and cesium fluoride (0.7 g, 4.6 mmol).[8]
- Add 70 mL of anhydrous tetrahydrofuran to the flask. The initial mixture will be heterogeneous.[8]
- Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous.[8]
- Continue stirring for a total of 20 hours.
- Remove the solvent under reduced pressure (in vacuo).[8]
- Dissolve the residue in methylene chloride. After about 10 minutes, the pentafluorophenol byproduct will precipitate.[8]
- Filter the mixture to remove the precipitated byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over magnesium sulfate.[8]
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate as a white crystalline solid.[8]

Protocol 2: Functionalization of MTC-OPhF5 with an Alcohol (e.g., 2,2,2-Trifluoroethanol)



This protocol demonstrates the subsequent reaction of the activated cyclic carbonate intermediate with a nucleophile.

Materials:

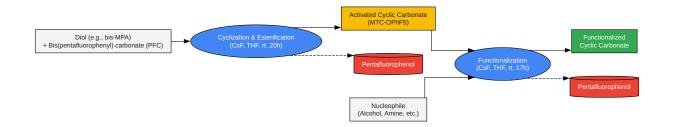
- Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-OPhF5)
- 2,2,2-Trifluoroethanol
- Cesium Fluoride (CsF)
- Anhydrous Tetrahydrofuran (THF)
- Methylene chloride (CH2Cl2)

Procedure:

- In a reaction vessel, dissolve pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (1.0 g, 3.1 mmol) and cesium fluoride (193 mg, 1.27 mmol) in 4 mL of anhydrous THF.
- Slowly add a solution of 2,2,2-trifluoroethanol (320 mg, 3.2 mmol) in 2 mL of anhydrous THF to the mixture at room temperature.
- Stir the reaction mixture for 17 hours.
- Remove the solvent under reduced pressure.
- Dissolve the residue in methylene chloride and filter to remove any insoluble material.
- Concentrate the filtrate under reduced pressure to obtain the desired functionalized cyclic carbonate as a clear oil.

Visualizations

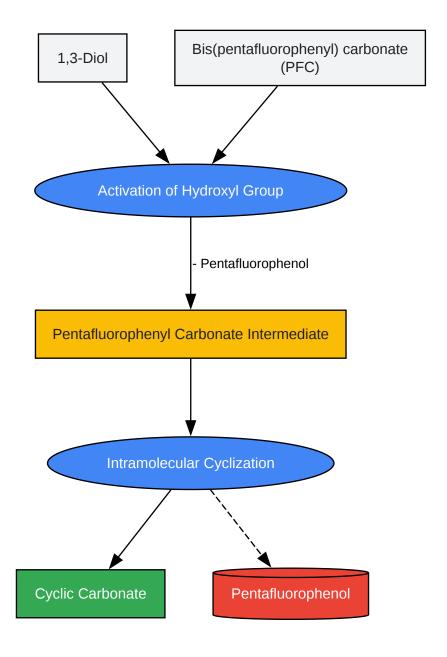




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Caption: General workflow for the two-step synthesis of functionalized cyclic carbonates.





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Caption: Putative reaction pathway for cyclic carbonate formation.

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